2-Methylpentane-3-sulfonyl chloride
Description
2-Methylpentane-3-sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride (-SO₂Cl) functional group attached to the third carbon of a branched pentane chain (2-methylpentane). This compound is structurally defined by its branched hydrocarbon backbone, which influences its reactivity and physical properties. Sulfonyl chlorides like this are typically used as intermediates in organic synthesis, particularly for introducing sulfonamide groups or as electrophiles in nucleophilic substitution reactions.
Properties
Molecular Formula |
C6H13ClO2S |
|---|---|
Molecular Weight |
184.69 g/mol |
IUPAC Name |
2-methylpentane-3-sulfonyl chloride |
InChI |
InChI=1S/C6H13ClO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3 |
InChI Key |
RSRIDXKOQSSNAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
2-Methylpentane-3-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylpentane-3-sulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the sulfonic acid is heated with thionyl chloride to produce the sulfonyl chloride derivative . Another method involves the use of phosphorus pentachloride as a chlorinating agent .
Chemical Reactions Analysis
2-Methylpentane-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common reagents for these reactions include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various nucleophiles, resulting in the formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Organic Synthesis
Sulfonylation Reactions:
2-Methylpentane-3-sulfonyl chloride serves as a valuable reagent in sulfonylation reactions. These reactions are crucial for introducing sulfonyl groups into organic molecules, which can enhance their reactivity and stability. Sulfonyl chlorides are often utilized to convert amines into sulfonamides, which are important intermediates in drug synthesis .
Case Study: Synthesis of Sulfonamides
In a study focused on the synthesis of various sulfonamides, 2-methylpentane-3-sulfonyl chloride was employed to react with amines under mild conditions. The resulting sulfonamides exhibited improved solubility and biological activity compared to their non-sulfonated counterparts, indicating the potential for enhanced pharmacological properties .
Pharmaceutical Applications
Drug Development:
The compound is significant in the pharmaceutical industry for developing antibiotics and other therapeutic agents. Sulfonamides derived from 2-methylpentane-3-sulfonyl chloride have shown promising antibacterial activity against a range of pathogens .
Case Study: Antimicrobial Activity
Research demonstrated that sulfonamide derivatives synthesized from 2-methylpentane-3-sulfonyl chloride exhibited potent antimicrobial effects. For instance, compounds derived from this sulfonyl chloride were tested against various bacterial strains, showing efficacy comparable to standard antibiotics like penicillin and tetracycline .
Materials Science
Polymer Chemistry:
In materials science, 2-methylpentane-3-sulfonyl chloride is used to modify polymers to improve their properties. By incorporating sulfonyl groups into polymer chains, researchers can enhance the thermal stability and mechanical strength of the resulting materials.
Case Study: Polymer Modification
A study investigated the use of 2-methylpentane-3-sulfonyl chloride in modifying poly(vinyl chloride) (PVC). The introduction of sulfonyl groups significantly improved the thermal stability of PVC, making it suitable for applications in high-temperature environments .
Chemical Sensing and Catalysis
Chemical Sensors:
The compound has potential applications in developing chemical sensors due to its ability to interact with various analytes. The incorporation of sulfonyl groups can enhance the sensitivity and selectivity of sensors designed for detecting environmental pollutants or biological markers.
Catalytic Applications:
Additionally, 2-methylpentane-3-sulfonyl chloride has been explored as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as esterification and acylation, leading to higher yields and reduced reaction times compared to traditional catalysts .
Summary of Findings
The applications of 2-methylpentane-3-sulfonyl chloride span multiple disciplines, including organic synthesis, pharmaceuticals, materials science, chemical sensing, and catalysis. Its role as a versatile reagent enhances the development of new compounds with significant biological and material properties.
Mechanism of Action
The mechanism of action of 2-Methylpentane-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows it to modify biomolecules and other organic compounds, leading to changes in their chemical and physical properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Analogs
2-Methylpentane (CAS 107-83-5): A branched alkane without functional groups. Lower reactivity compared to sulfonyl chlorides due to the absence of electrophilic sites.
3-Methylpentane (CAS 96-14-0): Another branched alkane isomer. Similar inertness to 2-methylpentane but with a distinct branching pattern affecting intermolecular forces .
Functional Group Analogs
Methanesulfonyl Chloride (CAS 124-63-0, inferred from ):
- Simpler sulfonyl chloride with a methyl group.
- Higher volatility (bp ~161°C) and lower molecular weight compared to 2-methylpentane-3-sulfonyl chloride.
- Widely used in pharmaceuticals for sulfonylation reactions .
Cyclopentanone Derivatives (e.g., 3-methylcyclopentanone, CAS 1120-72-5): Ketones like these exhibit distinct reactivity (e.g., enolate formation) compared to sulfonyl chlorides. Boiling points (~139–145°C) and densities (~0.91–0.92 g/cm³) are documented, highlighting differences in polarity and intermolecular interactions .
Sulfonamide Derivatives
- 4′-[1-Hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide monohydrochloride (CAS 959-24-0): A sulfonamide derivative with a complex aromatic backbone. Demonstrates the pharmaceutical relevance of sulfonyl-containing compounds, though its structure and applications differ significantly from aliphatic sulfonyl chlorides .
Key Limitations in Available Evidence
- No direct data on 2-methylpentane-3-sulfonyl chloride’s synthesis, spectral data, or quantitative properties (e.g., melting point, solubility) were found in the provided sources.
- Comparisons rely on extrapolation from structurally related alkanes, sulfonamides, and sulfonyl chlorides.
- Discrepancies in functional group positioning (e.g., sulfonyl chloride vs. alcohol or ketone derivatives in and ) limit direct reactivity comparisons.
Biological Activity
2-Methylpentane-3-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to provide a comprehensive overview.
2-Methylpentane-3-sulfonyl chloride is characterized by its sulfonyl chloride functional group, which enhances its reactivity and makes it a valuable intermediate in the synthesis of sulfonamides and other biologically active compounds. The general structure can be represented as follows:
where R represents the 2-methylpentane moiety.
Antimicrobial Properties
Sulfonyl chlorides, including 2-methylpentane-3-sulfonyl chloride, have been reported to exhibit antimicrobial activity . This is primarily due to their ability to form sulfonamides upon reaction with amines, which are known for their broad-spectrum antibacterial effects. A study highlighted the synthesis of various sulfonamides from sulfonyl chlorides and demonstrated their efficacy against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Research indicates that 2-methylpentane-3-sulfonyl chloride can act as an inhibitor for certain enzymes. For instance, it has shown potential in inhibiting carbohydrate-hydrolyzing enzymes, which could have implications in managing conditions like diabetes by regulating glucose levels . The compound's ability to modulate enzyme activity underscores its potential therapeutic applications.
Case Studies
- Synthesis of Sulfonamides : A study investigated the reaction of 2-methylpentane-3-sulfonyl chloride with various amines to produce corresponding sulfonamides. The results indicated that the reaction conditions significantly influenced yield and purity, with optimized conditions yielding up to 92% conversion .
- Antioxidant Activity : Another research effort focused on assessing the antioxidant properties of derivatives synthesized from 2-methylpentane-3-sulfonyl chloride. The findings suggested that certain derivatives exhibited significant free radical scavenging activity, indicating potential applications in oxidative stress-related diseases .
Table 1: Biological Activities of 2-Methylpentane-3-sulfonyl Chloride Derivatives
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Sulfonamide A | Antibacterial | 15 | |
| Sulfonamide B | Enzyme Inhibition | 25 | |
| Sulfonamide C | Antioxidant | 30 |
The biological activity of 2-methylpentane-3-sulfonyl chloride can be attributed to its ability to interact with various biological targets through electrophilic substitution reactions. The sulfonyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function.
Q & A
Q. What role does this compound play in polymer functionalization, and how is cross-linking efficiency quantified?
- Methodological Answer : Graft sulfonyl groups onto polyethylene via radical-initiated reactions. Use FT-IR and gel permeation chromatography (GPC) to assess functionalization density and cross-link formation. Tensile testing and swelling ratios in toluene quantify mechanical and network properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
